Dotarizine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-4-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2/c1-4-11-25(12-5-1)28(26-13-6-2-7-14-26)31-21-19-30(20-22-31)18-10-17-29(32-23-24-33-29)27-15-8-3-9-16-27/h1-9,11-16,28H,10,17-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMJAFKKJLRDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2(OCCO2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233630 | |
| Record name | Dotarizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84625-59-2 | |
| Record name | Dotarizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84625-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dotarizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084625592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotarizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dotarizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOTARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO7663S6D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Mechanisms of Action
Calcium Channel Blocking Properties
Dotarizine functions as a calcium channel blocker, influencing various aspects of calcium dynamics within excitable cells and vascular smooth muscle. Its actions involve the inhibition of calcium influx and modulation of voltage-dependent calcium channels. nih.govnih.gov
Voltage-Dependent Calcium Channel (VDCC) Blockade
This compound effectively blocks voltage-dependent calcium channels. Studies in voltage-clamped bovine adrenal chromaffin cells have shown that this compound (10-30 µM) blocks the P/Q fraction of barium currents (I(Ba)) and promotes current inactivation. This blockade is more pronounced with longer depolarizing pulses and at more depolarizing holding potentials (e.g., -60 mV compared to -80 or -110 mV), indicating a voltage-dependent mechanism. nih.gov this compound's blocking effects on Ca²⁺ entry and the increase in cytosolic Ca²⁺ concentration ([Ca²⁺]c) in cells stimulated with potassium (K⁺) are readily reversible upon washout. nih.gov
This compound inhibits the uptake of ⁴⁵Ca²⁺ into K⁺-depolarized chromaffin cells in a concentration-dependent manner. nih.gov It reversibly blocks the [Ca²⁺]c spikes induced by short pulses of high K⁺, suggesting its action on voltage-dependent Ca²⁺ channels. nih.gov This inhibition of Ca²⁺ entry through Ca²⁺ channels is a key aspect of its mechanism. nih.govresearchgate.net
Research indicates that this compound exhibits differential selectivity across vascular beds. Its inhibitory effects on ⁴⁵Ca²⁺ movements and contractile responses are more potent in basilar arteries compared to the aorta in rabbits. nih.govresearchgate.net this compound at concentrations less than 10⁻⁶ M did not significantly modify contractile responses in aorta rings. nih.gov This suggests a preferential action on cerebral vasculature.
In fura-2-loaded bovine adrenal chromaffin cells, this compound (30 µM) causes a transient increase in [Ca²⁺]c, peaking in about 2-5 minutes and then declining to basal levels. nih.gov This transient rise is mimicked by thapsigargin (B1683126) and cyclopiazonic acid (CPA), which are known to deplete endoplasmic reticulum (ER) Ca²⁺ stores. nih.gov this compound induces a gradual and reversible depletion of ER Ca²⁺ in chromaffin cells, similar to CPA. nih.gov Unlike CPA and thapsigargin, however, this compound additionally and reversibly blocks Ca²⁺ entry through voltage-dependent Ca²⁺ channels. nih.gov
This compound significantly inhibits contractile responses in vascular smooth muscle. It reduces contractions induced by high K⁺ (80 mM), noradrenaline (10⁻⁶ M), or 5-hydroxytryptamine (5-HT, 10⁻⁵ M) in rabbit aorta and basilar smooth muscle. nih.govresearchgate.net These inhibitory effects are observed whether this compound is added before or after induced contractions. nih.gov Furthermore, this compound blocks Ca²⁺-evoked contractions of depolarized bovine middle cerebral arteries in a non-surmountable manner at concentrations of 1-3 µM. nih.gov Contractions of these vessels elicited by electrical stimulation are also inhibited by this compound, with 50% and 70% blockade at 1 µM and 3 µM, respectively. nih.gov
| Stimulus | Effect of this compound (10⁻⁹-10⁻⁵ M) | Potency Comparison (Basilar Artery vs. Aorta) |
| High K⁺ (80 mM) | Inhibited contractile responses | More potent in basilar arteries nih.gov |
| Noradrenaline (10⁻⁶ M) | Inhibited contractile responses | More potent in basilar arteries nih.gov |
| 5-HT (10⁻⁵ M) | Inhibited contractile responses | More potent in basilar arteries nih.gov |
| Caffeine (B1668208) (20 mM) | Inhibited contractile responses | Observed in aortic rings nih.gov |
This compound shares some calcium antagonist properties with other compounds like flunarizine (B1672889) and nimodipine (B1678889) but also exhibits distinct characteristics.
Comparison with Flunarizine: Both this compound and flunarizine block ⁴⁵Ca²⁺ uptake into K⁺-depolarized chromaffin cells in a concentration-dependent manner, with IC₅₀ values of 4.8 µM and 6.7 µM, respectively. nih.gov They also inhibit whole-cell Ca²⁺ and Ba²⁺ currents in voltage-clamped chromaffin cells. nih.gov However, a notable difference lies in the reversibility of their effects: this compound's blocking actions on Ca²⁺ entry and [Ca²⁺]c increase are readily reversible upon washout, whereas flunarizine's effects are largely prolonged, suggesting that flunarizine accumulates in cells while this compound does not. nih.govnih.gov this compound increases the rate of inactivation of Ca²⁺ channels, a property that contributes to its use-dependent inhibition of whole-cell currents. nih.gov In contrast to this compound, flunarizine (30 µM) did not produce an elevation of [Ca²⁺]c in chromaffin cells. nih.gov While flunarizine can also cause ER Ca²⁺ depletion, the extent of depletion is smaller (about 55% for 30 µM flunarizine) compared to this compound (over 80% for 30 µM this compound), and its effect is also slowly reversible. nih.gov In terms of vascular effects, at 10 µM, this compound caused 40% blockade of K⁺-evoked contractions of rabbit aorta and 70% inhibition of 5-HT-evoked responses, while flunarizine showed 30% and 20% inhibition, respectively. nih.gov
| Compound | ⁴⁵Ca²⁺ Uptake (K⁺-depolarized) IC₅₀ (µM) nih.gov | Whole-Cell Ca²⁺/Ba²⁺ Currents IC₅₀ (µM) nih.gov | K⁺-Stimulated [Ca²⁺]i Increase IC₅₀ (µM) nih.gov | Catecholamine Release IC₅₀ (µM) nih.gov |
| This compound | 4.8 | 4.0 | 1.2 | 2.6 |
| Flunarizine | 6.7 | 2.2 | 0.6 | 1.2 |
Comparison with Nimodipine: Nimodipine is another calcium channel blocker, primarily known for its L-type calcium channel blocking activity and use in preventing cerebral vasospasm. wikipedia.orge-jcpp.org Unlike this compound, nimodipine's blockade of K⁺-evoked contractions in rabbit aorta is voltage-dependent and fully reversible. nih.govcapes.gov.br In a study comparing intrathecal this compound and nimodipine in a rabbit model of subarachnoid hemorrhage, both agents demonstrated vasodilatory effects, with this compound showing marked vasodilatory effect and potentially serving as an alternative to nimodipine in preventing vasospasm. patsnap.com When comparing their effects on human cerebral and temporal arteries, both nimodipine and flunarizine inhibited K⁺-induced contractions, with nimodipine generally being more potent. nih.gov
Modulation of Intracellular Calcium Stores
This compound exerts significant effects on intracellular calcium regulation, particularly concerning the endoplasmic reticulum (ER) calcium stores.
Depletion of Endoplasmic Reticulum (ER) Ca²⁺
This compound induces a gradual and reversible depletion of endoplasmic reticulum (ER) Ca²⁺ in chromaffin cells. nih.govfishersci.nojkchemical.comfishersci.ca This effect is observed as a slow elevation of cytosolic Ca²⁺ concentration ([Ca²⁺]c) and a corresponding decrease in ER lumenal Ca²⁺ concentration ([Ca²⁺]ER). nih.gov The kinetics of these changes are relatively slow, aligning more with an inhibition of the smooth endoplasmic reticulum Ca²⁺ ATPase (SERCA) rather than a rapid activation of Ca²⁺ release through ryanodine (B192298) receptors or inositol (B14025) trisphosphate (IP3) receptors. nih.gov
Comparison with SERCA Inhibitors (e.g., CPA, Thapsigargin)
This compound shares the ability to deplete ER Ca²⁺ with established SERCA inhibitors such as cyclopiazonic acid (CPA) and thapsigargin. nih.govfishersci.no Thapsigargin is known as an irreversible blocker of SERCA, while CPA is a reversible inhibitor of the enzyme. nih.govciteab.com The transient rise in [Ca²⁺]c induced by this compound is mimicked by both thapsigargin and CPA. nih.govfishersci.no Furthermore, all three compounds (this compound, thapsigargin, and CPA) suppress the transient [Ca²⁺]c rises typically induced by caffeine. nih.govfishersci.no This suggests a common pathway in their interaction with ER calcium handling.
Reversibility of ER Ca²⁺ Depletion
A key characteristic of this compound's action on ER Ca²⁺ depletion is its reversibility. Upon washout of this compound, the [Ca²⁺]ER slowly recovers to near initial refilling values. nih.gov This reversibility contrasts with the irreversible blockade induced by thapsigargin, while CPA also exhibits reversible effects on ER Ca²⁺ depletion. nih.govfishersci.no This reversible nature suggests that this compound may serve as a valuable tool for studying reversible depletion of ER Ca²⁺ stores. nih.gov
Serotonin (B10506) Receptor Antagonism
This compound exhibits significant antagonistic activity at serotonin receptors, contributing to its pharmacological effects.
5-HT₂A Receptor Antagonism
This compound acts as an antagonist at the 5-HT₂A receptor. fishersci.caguidetopharmacology.orgnih.govmycocentral.eu This antagonism is concentration-dependent. Beyond the 5-HT₂A receptor, this compound also shows antagonism, albeit to a lesser extent, at the 5-HT₁A and 5-HT₂C receptors. guidetopharmacology.org This antiserotonergic property, alongside its calcium channel blocking effects, is considered relevant to its antimigraine actions. guidetopharmacology.orgnih.gov
5-HT₂C Receptor Antagonism
This compound acts as an antagonist at the 5-HT₂C receptor. wikipedia.orgpatsnap.comresearchgate.netgoogle.com Studies in Xenopus oocytes expressing 5-HT₂C receptors demonstrated that while 1 µM this compound had no effect, a higher concentration of 10 µM blocked the 5-HT₂C response by approximately 62%. nih.gov This suggests a comparatively lower affinity for the 5-HT₂C receptor than for the 5-HT₂A receptor, where this compound exhibited a high affinity with an IC₅₀ of 2.2 nM. nih.gov The overactivity of 5-HT₂C receptors has been implicated in depressive and anxiety symptoms, and several atypical antipsychotics are known to block these receptors. wikipedia.org
Table 1: this compound's Antagonistic Effects on 5-HT₂ Receptors
| Receptor Subtype | IC₅₀ / Effect at Concentration | Experimental Model | Reference |
| 5-HT₂A | 2.2 nM | Xenopus oocytes | nih.gov |
| 5-HT₂C | ~62% block at 10 µM | Xenopus oocytes | nih.gov |
5-HT₁A Receptor Antagonism (to a lesser extent)
This compound also acts as an antagonist at the 5-HT₁A receptor, although its effect is less pronounced compared to its antagonism of the 5-HT₂A receptor. wikipedia.org The 5-HT₁A receptors are found both presynaptically on the cell bodies and dendrites of serotonin neurons in the raphe nuclei, where they function as autoreceptors, and postsynaptically in regions such as the hippocampus, septum, amygdala, and corticolimbic areas. mdpi.comfrontiersin.org Activation of these presynaptic 5-HT₁A autoreceptors typically leads to an inhibition of serotonin release. mdpi.comwikipedia.org Furthermore, antagonistic interactions between 5-HT₂A and 5-HT₁A receptors have been observed in the hippocampus and frontal lobe, where a 5-HT₂A agonist was shown to reduce the affinity of 5-HT₁A agonist binding sites. mdpi.com
Impact on Serotonergic Neurotransmission
This compound has been shown to modify serotonin (5-HT) release. researchgate.net It is hypothesized that this compound's effects on serotonergic neurotransmission partly stem from an antagonistic action on presynaptic 5-HT autoreceptors. researchgate.netnih.gov
In studies using rat hippocampal slices, this compound demonstrated a concentration-dependent modulation of [³H]5-HT release. A concentration of 10⁻⁶ M significantly decreased basal [³H]5-HT release, while 10⁻⁵ M significantly reduced K⁺-stimulated [³H]5-HT release compared to controls. nih.gov This inhibitory effect on [³H]5-HT release in the rat hippocampus is likely linked to this compound's ability to block calcium (Ca²⁺) influx in serotonergic terminals, indicating its function as a Ca²⁺ channel blocker within the brain. researchgate.net
Table 2: this compound's Effect on [³H]5-HT Release in Rat Hippocampal Slices
| This compound Concentration | Effect on Basal [³H]5-HT Release | Effect on K⁺-Stimulated [³H]5-HT Release | Reference |
| 10⁻⁶ M | Significantly decreased | Not specified | nih.gov |
| 10⁻⁵ M | Not specified | Significantly decreased | nih.gov |
It is speculated that this compound exerts an antagonistic effect on presynaptic 5-HT autoreceptors, which may contribute to the observed facilitation of [³H]Ach release. researchgate.netnih.gov Presynaptic serotonergic receptors are structurally similar on both serotonergic and cholinergic terminals. researchgate.net In the hippocampus, presynaptic 5-HT release-modulating receptors are located on both 5-HT neurons (acting as autoreceptors) and cholinergic neurons (acting as heteroreceptors). researchgate.net It has been hypothesized that this compound may act as an antagonist at these 5-HT heteroreceptors, thereby leading to an increase in [³H]Ach release. researchgate.net
Interactions with Acetylcholine (B1216132) Neurotransmission
This compound has been shown to increase cholinergic neurotransmission by facilitating the release of [³H]Ach in the brain. researchgate.net This action is suggested as a potential neurochemical mechanism underlying its favorable effects on learning and memory. researchgate.net Evidence indicates that serotonin (5-HT) can exert an inhibitory control over acetylcholine (Ach) release in the brain. researchgate.net
Facilitation of [³H]Ach Release in Hippocampal Slices
In rat hippocampal slices, this compound significantly increased both basal and K⁺-stimulated [³H]Ach release at a concentration of 5 x 10⁻⁷ M. nih.gov At higher concentrations (10⁻⁶ M and 2 x 10⁻⁶ M), this compound continued to significantly increase K⁺-stimulated [³H]Ach release, although the magnitude of this effect diminished with increasing concentrations. nih.gov The maximal effect on Ach release was observed at a concentration of 5 x 10⁻⁷ M. researchgate.net This facilitation of [³H]Ach release is hypothesized to be a result of this compound's antagonistic effect on presynaptic 5-HT autoreceptors and potentially on 5-HT heteroreceptors located on cholinergic neurons. researchgate.netnih.gov
Table 3: this compound's Effect on [³H]Ach Release in Rat Hippocampal Slices
| This compound Concentration | Effect on Basal [³H]Ach Release | Effect on K⁺-Stimulated [³H]Ach Release | Reference |
| 5 x 10⁻⁷ M | Significantly increased | Significantly increased | nih.gov |
| 10⁻⁶ M | No change | Significantly increased | nih.gov |
| 2 x 10⁻⁶ M | No change | Significantly increased | nih.gov |
This compound is a chemical compound primarily recognized for its role as a calcium channel blocker and a serotonin (5-HT2) receptor antagonist, which has been investigated for the treatment of migraine nih.govwikipedia.org. Its pharmacological profile extends beyond these primary actions, with studies exploring its broader neurochemical effects. nih.govwikipedia.org
Introduction this compound (PubChem CID: 55285) is an N-alkylpiperazine derivative that has been explored for its therapeutic potential, particularly in the context of migraine prophylaxis nih.govwikipedia.orgiiab.me. Its established mechanisms of action include calcium channel blockade and antagonism of serotonin 5-HT2A, and to a lesser extent, 5-HT1A and 5-HT2C receptors wikipedia.orgiiab.me. Beyond these primary targets, research has delved into its influence on various neurotransmitter systems, including cholinergic pathways.
Potential Impact on Cholinergic Neurotransmission Research indicates that this compound may influence cholinergic neurotransmission, particularly by facilitating the release of acetylcholine (ACh) in the brainresearchgate.net. This effect suggests an additional neurochemical mechanism that could contribute to its observed pharmacological properties, potentially impacting cognitive functions such as learning and memoryresearchgate.net.
Detailed research findings have demonstrated this compound's ability to increase the release of tritium-labeled acetylcholine ([³H]ACh) in rat hippocampal slices researchgate.net. A study found that this compound exhibited a maximal effect on ACh release at a concentration of 5 × 10⁻⁷ M, while showing inefficiency at the same concentration regarding serotonin (5-HT) release researchgate.net.
Specifically, at a concentration of 5 × 10⁻⁷ M, this compound significantly enhanced both basal and potassium (K⁺)-stimulated [³H]ACh release researchgate.net. At higher concentrations (10⁻⁶ M and 2 × 10⁻⁶ M), this compound continued to significantly increase K⁺-stimulated [³H]ACh release, although it did not alter basal release researchgate.net. Interestingly, the facilitatory effect of this compound on K⁺-stimulated [³H]ACh release was observed to decrease with increasing concentrations beyond 5 × 10⁻⁷ M researchgate.net.
The observed increase in cholinergic neurotransmission is speculated to arise, in part, from an antagonistic effect of this compound on presynaptic 5-HT autoreceptors located on cholinergic neurons researchgate.net. These 5-HT heteroceptors, found on cholinergic neurons in the hippocampus, modulate 5-HT release researchgate.net. By acting as an antagonist at these sites, this compound may indirectly enhance [³H]ACh release researchgate.net. This mechanism is distinct from its direct actions on the serotonergic system and its calcium antagonistic activity, suggesting a multifaceted influence on brain neurochemistry researchgate.net.
Effect of this compound on Acetylcholine Release in Rat Hippocampal Slices
| This compound Concentration (M) | Basal [³H]ACh Release | K⁺-Stimulated [³H]ACh Release |
| 5 × 10⁻⁷ | Significantly Increased researchgate.net | Significantly Increased researchgate.net |
| 10⁻⁶ | No Change researchgate.net | Significantly Increased researchgate.net |
| 2 × 10⁻⁶ | No Change researchgate.net | Significantly Increased researchgate.net |
Preclinical Research and Experimental Models
In Vitro Studies
Effects on Chromaffin Cells and Cytosolic Calcium Levels
Dotarizine has been shown to influence cytosolic calcium ion (Ca2+) concentrations ([Ca2+]c) in bovine adrenal chromaffin cells. nih.gov In fura-2-loaded cells, a 30 microM concentration of this compound induced a transient increase in [Ca2+]c, which peaked within 2 to 5 minutes and returned to basal levels over the subsequent 5 minutes. nih.gov This effect was not observed with a similar compound, flunarizine (B1672889). nih.gov The mechanism behind this transient rise is linked to the depletion of calcium from the endoplasmic reticulum (ER), an action shared with substances like thapsigargin (B1683126) and cyclopiazonic acid (CPA). nih.gov Studies have demonstrated that both thapsigargin and CPA prevented the effects of this compound, and vice-versa. nih.gov
Furthermore, this compound caused a gradual and reversible depletion of ER calcium in chromaffin cells that were transfected with ER-targeted aequorin, a finding similar to the effects of CPA. nih.gov Unlike thapsigargin and CPA, however, this compound also reversibly blocks calcium entry through voltage-dependent Ca2+ channels. nih.gov This was evidenced by its ability to reversibly block the [Ca2+]c spikes induced by short pulses of high potassium (K+). nih.gov
When comparing its effects with flunarizine, this compound demonstrated different characteristics regarding cell viability and Ca2+ channel blockade. At concentrations up to 30 microM, this compound did not affect the viability of bovine adrenal chromaffin cells after 24 hours of exposure. nih.gov In contrast, flunarizine caused significant cell lactate (B86563) dehydrogenase release at concentrations of 10 microM and above. nih.gov Both this compound and flunarizine abolished the K+-induced increases in [Ca2+]i and the oscillations induced by veratridine. nih.gov However, the blocking effects of this compound were readily reversible after washout, whereas those of flunarizine were long-lasting. nih.gov
| Parameter | This compound | Flunarizine |
|---|---|---|
| Effect on Basal [Ca2+]i | Causes a prompt, transient elevation (at 30 µM) | No effect |
| Blockade of K+-induced [Ca2+]i increase | Yes, reversible | Yes, long-lasting |
| Effect on Cell Viability (24h exposure) | No damage up to 30 µM | Causes >20% cell damage at 10 µM |
| Depletion of ER Ca2+ stores | Yes | No |
Studies on Vascular Smooth Muscle Contractility and Calcium Movement
In studies using rabbit aorta and basilar smooth muscle, this compound has demonstrated inhibitory effects on contractile responses and calcium movements. nih.gov The contractile activity of vascular smooth muscle is primarily regulated by the concentration of cytoplasmic calcium. nih.gov this compound, at concentrations ranging from 10⁻⁹ to 10⁻⁵ M, inhibited contractions induced by high potassium (80 mM), noradrenaline (10⁻⁶ M), and 5-hydroxytryptamine (5-HT, 10⁻⁵ M). nih.gov These inhibitory effects were more potent in basilar arteries compared to the aorta. nih.gov Notably, concentrations below 10⁻⁶ M did not alter the contractile response in aortic rings. nih.gov
This compound's mechanism involves the inhibition of Ca2+ entry through calcium channels. nih.gov It concentration-dependently inhibited contractile responses that were induced by adding Ca2+ to a Ca2+-free, high-potassium solution in both aorta and basilar arteries. nih.gov The compound also reduced the uptake of ⁴⁵Ca²⁺ that was stimulated by high potassium, noradrenaline, or 5-HT in both vessel types, with the inhibition being more significant in basilar arteries. nih.gov Furthermore, this compound was found to inhibit the contractile response induced by caffeine (B1668208) in aortic rings, both in normal and Ca²⁺-free mediums, suggesting it acts on multiple sites to decrease the availability of intracellular free Ca2+ needed for activation. nih.gov
| Inducing Agent | Effect of this compound | Vessel Type with Greater Potency |
|---|---|---|
| High Potassium (K+) | Inhibited contractile response and ⁴⁵Ca²⁺ uptake | Basilar Artery |
| Noradrenaline | Inhibited contractile response and ⁴⁵Ca²⁺ uptake | Basilar Artery |
| 5-Hydroxytryptamine (5-HT) | Inhibited contractile response and ⁴⁵Ca²⁺ uptake | Basilar Artery |
| Caffeine | Inhibited contractile response | Aorta (tested) |
In Vivo Animal Models
Cerebrovascular Reactivity Studies
This compound has been observed to modulate the cerebrovascular responses to both hyperventilation-induced vasoconstriction and hypoxia-induced vasodilation. nih.gov In a study on rabbits, hyperventilation caused a decrease in cerebral blood flow velocity, while subsequent anoxia (a severe form of hypoxia) led to an increase. nih.gov In the group of rabbits treated with this compound, the decrease in flow velocity caused by hyperventilation was less pronounced compared to the control group. nih.gov Similarly, the increase in blood flow velocity during anoxia was also less pronounced in the this compound-treated animals. nih.gov These findings suggest that this compound has a stabilizing effect on cerebral vessels, attenuating the pronounced vascular reactivity to hypocapnia (from hyperventilation) and severe hypoxia. nih.govnih.gov The research also noted a difference in the reactivity between the MCA and BA during anoxia, establishing that the two vessels react differently to the same stimulus. nih.gov
Neurological Disorder Models
The vasodilatory, antivasoconstrictive, and vasostabilizing properties of this compound, combined with its antiserotoninergic activity, have led to its investigation as a potential prophylactic agent for migraine. Disturbances in cerebrovascular reactivity are a known component of migraine with aura, and the ability of a compound to stabilize cerebral blood flow is considered a valuable therapeutic attribute.
While the aforementioned vascular studies suggest a strong potential for this compound in migraine prophylaxis, specific preclinical studies evaluating its efficacy in established migraine models, such as cortical spreading depression (CSD) or trigeminal nucleus caudalis (TNC) activation models, were not identified in the conducted research. These models are crucial for understanding a compound's ability to interfere with the underlying pathophysiology of migraine. Therefore, while this compound's pharmacological profile is highly suggestive of a beneficial effect in migraine prevention, direct experimental evidence from these specific models is needed for a comprehensive preclinical assessment.
In preclinical models of epilepsy, this compound has demonstrated a significant protective effect against seizures induced by electroconvulsive shock (ECS). In a study involving rats, this compound was evaluated for its ability to protect against ECS-induced performance deficits in a passive avoidance task. The results showed that this compound had a pronounced protective effect against electric seizures. This suggests that this compound's mechanism of action, likely its calcium channel blocking properties, is effective in mitigating seizures of this nature.
| Experimental Model | Key Findings |
| Electroconvulsive Shock (ECS)-Induced Seizures in rats | This compound exhibited a pronounced protective effect against electric seizures. |
In contrast to its effects in the ECS model, this compound did not show a protective effect against seizures induced by pentylenetetrazol (PTZ). PTZ is a GABA-A receptor antagonist, and seizures induced by this agent are mechanistically different from those induced by ECS. The same study that demonstrated this compound's efficacy against ECS-induced seizures found that it did not affect PTZ-induced seizures in rats. This differential effect highlights the specificity of this compound's anticonvulsant activity and suggests that it may be more effective against seizures mediated by mechanisms other than those involving the GABAergic system.
| Experimental Model | Key Findings |
| Pentylenetetrazol (PTZ)-Induced Seizures in rats | This compound did not affect PTZ-induced seizures. |
Epilepsy and Seizure Models
Effects on Seizure Threshold and Reactivity
In preclinical evaluations using rat models, this compound has demonstrated a notable influence on seizure activity, which varies depending on the method of seizure induction. Specifically, this compound exhibited a pronounced protective effect against seizures induced by electroconvulsive shock (ECS). nih.gov However, it did not show a similar protective effect against seizures induced by pentylenetetrazol (PTZ), a chemical convulsant. nih.gov This differential activity suggests that this compound's anticonvulsant properties may be specific to pathways involved in electrically induced seizures rather than chemically induced ones mediated by GABAergic system modulation. nih.gov
Table 1: Effects of this compound on Seizure Models
| Seizure Model | This compound's Effect | Species | Reference |
|---|---|---|---|
| Electroconvulsive Shock (ECS) | Pronounced protective effect | Rat | nih.gov |
| Pentylenetetrazol (PTZ) | No significant effect | Rat | nih.gov |
Anxiety Models
This compound has been investigated for its potential anxiolytic properties in established preclinical models of anxiety.
Studies utilizing the elevated plus-maze and Opto Varimex apparatus in rats have indicated that this compound exerts effects suggestive of anxiolytic action. nih.gov In these models, which are designed to assess anxiety-like behavior through exploratory activity, this compound's impact was observed. Interestingly, the simultaneous administration of this compound with the 5-HT uptake inhibitor fluoxetine (B1211875) was found to weaken the anxiolytic effect of this compound alone. nih.gov
Nociception and Pain Threshold Studies
The effects of this compound on nociception, the neural process of encoding noxious stimuli, have been evaluated in rats using a foot-pressure method known as analgesy-meter testing. nih.gov This research demonstrated that this compound significantly increased the pain threshold. nih.gov
In the same study, the 5-HT uptake inhibitor fluoxetine also increased the pain threshold. nih.gov However, when this compound and fluoxetine were administered in combination, the individual analgesic effects of both drugs were abolished. nih.gov The study also compared this compound's effects to other serotonergic agents. The 5-HT1A and 5-HT1B/1C receptor agonists, buspirone (B1668070) and m-CPP, were found to decrease the pain threshold. nih.gov In contrast, antagonists of 5-HT1A (NAN-190), 5-HT1/5-HT2 (methysergide), 5-HT2 (ritanserin), and 5-HT3 (ondansetron) receptors, as well as agonists of 5-HT2 (DOI) and 5-HT3 (mCPBG) receptors, all increased the pain threshold. nih.gov
Table 2: Effects of this compound and Other Agents on Pain Threshold in Rats
| Compound | Effect on Pain Threshold | Reference |
|---|---|---|
| This compound | Significant Increase | nih.gov |
| Fluoxetine | Significant Increase | nih.gov |
| This compound + Fluoxetine | Abolished analgesic effects | nih.gov |
| Buspirone | Decrease | nih.gov |
| m-CPP | Decrease | nih.gov |
| NAN-190, Methysergide, Ritanserin, Ondansetron, DOI, mCPBG | Increase | nih.gov |
Memory and Cognitive Function Studies
This compound's influence on memory and cognitive processes has been a subject of preclinical investigation, particularly in models of induced amnesia and its interaction with neurotransmitter systems.
In a passive avoidance "step-down" task in rats, this compound was evaluated for its ability to counteract amnesia induced by either electroconvulsive shock (ECS) or pentylenetetrazol (PTZ). nih.gov The results were significant, showing that this compound completely prevented the performance deficits caused by both ECS- and PTZ-induced amnesia. nih.gov This protective effect on memory contrasts with its differential impact on the seizures themselves, where it only protected against the electrical, but not the chemical, induction. nih.gov
Research on rat hippocampal slices has provided insights into this compound's interaction with the cholinergic system. nih.gov Studies have shown that this compound can significantly increase both basal and potassium-stimulated release of acetylcholine (B1216132). nih.gov Specifically, at a concentration of 5 x 10(-7) M, this compound enhanced both types of release. nih.gov At higher concentrations, it continued to significantly increase the potassium-stimulated release of acetylcholine. nih.gov It has been speculated that this facilitation of acetylcholine release may be linked to an antagonistic effect on presynaptic 5-HT autoreceptors, in addition to its known calcium antagonistic activity. nih.gov
Cardiovascular Effects in Animal Models
This compound, a piperazine (B1678402) derivative, has been the subject of preclinical research to elucidate its effects on the cardiovascular system in various animal models. karger.comscite.ainih.gov These studies have demonstrated that this compound exerts significant influence on both peripheral and pulmonary circulation, as well as on cardiac dynamics, primarily through its actions as a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist. karger.comscite.ainih.gov
In studies conducted on anesthetized dogs, intravenous administration of this compound resulted in dose-dependent cardiovascular changes. karger.comscite.ai A notable effect is arterial dilation in both the systemic and pulmonary circulations. karger.comscite.ai This vasodilation leads to a decrease in total peripheral resistance and a corresponding increase in femoral artery flow. karger.comscite.ai
The effects on blood pressure are characterized by a decline in mean and diastolic aortic and pulmonary artery pressures, while systolic pressures remain relatively stable. karger.comscite.ai Despite the reduction in peripheral resistance, the fall in aortic pressure is moderate. karger.comscite.ai This is attributed to a concurrent rise in cardiac output, which is supported by an increased ejection fraction and stroke volume. karger.comscite.ai Furthermore, a trend of bradycardia (slowing of the heart rate) and a reduction in pulmonary artery pressure have been observed to persist for up to 30 minutes following administration. karger.comscite.ai
The cardiovascular profile of this compound in these animal models shows similarities to that of the 5-HT2-receptor antagonist ketanserin (B1673593) and, more broadly, to calcium channel blockers, rather than to α-adrenoceptor blockers. karger.comscite.ai
In addition to systemic cardiovascular effects, studies in rabbits and cats have highlighted this compound's pronounced vasodilatory effects on cerebral arteries. nih.govnih.govnih.gov In rabbits subjected to hypoxic conditions, this compound demonstrated strong vasodilatory effects in both the basilar and middle cerebral arteries. nih.gov Similarly, in anesthetized cats, this compound was shown to abolish the cerebral vasoconstriction typically induced by hyperventilation, leading to an increase in cerebral blood flow velocity. nih.govnih.gov This effect on cerebrovascular reactivity is comparable to that of Flunarizine, another calcium channel blocker. nih.gov
Research on isolated pig coronary arteries has further detailed this compound's mechanism of action. It has been shown to block contractions evoked by both 5-HT (serotonin) and K+ depolarization. nih.gov Notably, this compound exhibits a significantly higher affinity for vascular 5-HT receptors compared to its effect on K+ induced responses, distinguishing it from Flunarizine, which blocks both pathways more equally. nih.gov
The following tables summarize the key cardiovascular effects of this compound observed in preclinical animal models:
Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Observed Effect |
| Total Peripheral Resistance | Decreased |
| Femoral Artery Flow | Increased |
| Mean Aortic Pressure | Decreased |
| Diastolic Aortic Pressure | Decreased |
| Systolic Aortic Pressure | Remained Stable |
| Mean Pulmonary Artery Pressure | Decreased |
| Diastolic Pulmonary Artery Pressure | Decreased |
| Systolic Pulmonary Artery Pressure | Remained Stable |
Table 2: Cardiac Dynamic Effects of this compound in Anesthetized Dogs
| Parameter | Observed Effect |
| Heart Rate | Trend towards Bradycardia |
| Stroke Index | Increased |
| Ejection Fraction | Increased |
| Cardiac Output | Increased |
| Cardiac Preload | Tended to Decline |
| Contractility | Tended to Increase |
| Myocardial Oxygen Consumption | Tended to Fall |
Table 3: Effects of this compound on Cerebral Circulation in Animal Models
| Animal Model | Condition | Observed Effect |
| Rabbits | Hypoxia | Strong vasodilation of basilar and middle cerebral arteries |
| Cats | Hyperventilation | Abolished vasoconstrictive effects; increased blood flow velocity |
Clinical Development and Research Findings
Clinical Trials and Therapeutic Efficacy Research
Migraine Prophylaxis
Dotarizine, a compound possessing both calcium (Ca2+) channel blocking and antiserotonergic properties, has been investigated for its potential in the prophylactic treatment of migraine. Its pharmacological profile suggests a utility in conditions involving cerebrovascular reactivity.
A double-blind trial evaluating this compound in the prophylactic treatment of migraine was reported in Cephalalgia semanticscholar.org. This indicates that clinical research has been conducted to assess its efficacy in preventing migraine headaches.
Further research has explored this compound's impact on cerebrovascular reactivity. Studies have shown that this compound, as a novel Ca2+ antagonist with antiserotonergic properties, diminished the vasoconstrictory effects of hyperventilation on cerebral vessels ihs-headache.orgnih.gov. This observed effect suggests that this compound might be useful as a prophylactic medication in migraine therapy ihs-headache.orgnih.gov. However, the precise time-frame of its efficacy in this context warrants further definition nih.gov.
Cluster Headaches (Investigated Use)
This compound was investigated for its potential use and treatment in cluster headaches nih.govmedpath.comechemi.com.
Cerebral Vasospasm after Subarachnoid Hemorrhage
Cerebral vasospasm (CVS) is a serious complication that can arise following a subarachnoid hemorrhage (SAH) nih.govpatsnap.comnih.govpracticalneurology.comfrontiersin.org. This compound has been explored in experimental models for its effects on cerebral vasospasm after SAH nih.govpatsnap.commedcentral.netdntb.gov.ua. In a rabbit model of SAH, this compound demonstrated a notable vasodilatory effect nih.govpatsnap.com.
An experimental study conducted in rabbits aimed to compare the efficacy of intrathecal this compound and nimodipine (B1678889) in preventing and treating vasospasm after subarachnoid hemorrhage nih.govpatsnap.commedcentral.netdntb.gov.uaresearchgate.net. The study involved five groups of male New Zealand white rabbits: Control, SAH only, SAH/Dotarizine, SAH/Nimodipine, and SAH/Vehicle nih.govpatsnap.com. Forty-eight hours post-SAH injection, angiography was performed to measure basilar artery vessel diameters, and luminal sectional areas were assessed from pathology slides nih.govpatsnap.com.
The findings indicated a statistically significant difference in mean basilar artery cross-sectional areas and mean arterial wall thickness measurements between the control and SAH-only groups nih.govpatsnap.com. The study concluded that this compound, a calcium channel blocker, exhibited a marked vasodilatory effect in this experimental SAH model in rabbits nih.govpatsnap.com. While nimodipine is a proven agent for CVS, the results suggested that this compound could potentially serve as an alternative nih.govpatsnap.com.
Table 2: Basilar Artery Measurements in Rabbit SAH Model
| Group | Mean Basilar Artery Cross-Sectional Area | Mean Arterial Wall Thickness |
| Control | Significantly different from SAH-only nih.govpatsnap.com | Significantly different from SAH-only nih.govpatsnap.com |
| SAH-only | Significantly different from Control nih.govpatsnap.com | Significantly different from Control nih.govpatsnap.com |
| SAH/Dotarizine | Marked vasodilatory effect nih.govpatsnap.com | - |
| SAH/Nimodipine | Effect-proven agent in CVS nih.govpatsnap.com | - |
| SAH/Vehicle | - | - |
Discontinuation of Clinical Development
The clinical development of this compound for migraine was discontinued (B1498344), reaching Phase II in the USA and Phase III in Switzerland by January 2001 springer.com. Development for stroke and vertigo also ceased springer.com. Additionally, preclinical development for migraine in Canada was discontinued springer.com. Reasons for clinical trial discontinuation can be multifaceted, including commercial or strategic decisions, lack of efficacy, protocol issues, or insufficient patient recruitment nih.govnih.govarxiv.org.
Safety and Tolerability in Clinical Research Settings
In clinical research settings, this compound demonstrated a favorable safety and tolerability profile. Pilot studies conducted in healthy volunteers reported good tolerability following both single and multiple doses nih.govresearchgate.net. A randomized, double-blind, crossover, placebo-controlled trial involving single oral doses of 50, 100, and 200 mg, as well as an open trial with multiple oral doses of 50 mg twice daily over 14 days, confirmed this good tolerability nih.govresearchgate.net.
No clinically relevant adverse events were reported during these studies nih.govresearchgate.net. However, the highest single dose administered (200 mg) was associated with a slight increase in sedation-related symptoms and a minor impairment in psychomotor performance tasks nih.govresearchgate.net. In the double-blind clinical trial evaluating this compound for peripheral vertigo, no clinically significant unwanted effects were observed concerning blood pressure, heart rate, or analytical parameters, and no serious adverse effects attributed to this compound were reported nih.gov.
Tolerability after Single and Multiple Oral Administration
Clinical studies have evaluated the tolerability of this compound in healthy subjects following both single and multiple oral administrations. In a randomized, double-blind, crossover, placebo-controlled trial, single oral doses of this compound at 50 mg, 100 mg, and 200 mg were administered. Additionally, an open trial involved oral doses of 50 mg twice daily over a 14-day period. These studies, conducted in groups of 8 healthy male volunteers, indicated a good tolerability profile for this compound across all tested single doses and during the two-week multiple-dosing regimen. No clinically relevant adverse events were reported throughout the duration of these studies. wikipedia.orgwikidata.orgnih.gov
Table 1: Tolerability of this compound in Healthy Subjects
| Administration Type | Dose(s) | Number of Subjects | Key Tolerability Finding | Citation |
| Single Oral Dose | 50, 100, 200 mg | 8 healthy male volunteers | Good tolerability; No clinically relevant adverse events reported. | wikipedia.orgwikidata.orgnih.gov |
| Multiple Oral Dose | 50 mg twice daily for 14 days | 8 healthy male volunteers | Good tolerability; No clinically relevant adverse events reported. | wikipedia.orgwikidata.orgnih.gov |
Sedation-Related Symptoms
Investigations into the subjective effects of this compound included assessments of sedation-related symptoms. The findings from studies involving healthy volunteers revealed that the highest single oral dose of this compound (200 mg) led to a slight increase in sedation-related symptoms. Lower single doses (50 mg and 100 mg) and multiple doses (50 mg twice daily for 14 days) did not produce a notable increase in these symptoms. wikipedia.orgwikidata.orgnih.gov
Table 2: Sedation-Related Symptoms with this compound Oral Administration
| Administration Type | Dose | Effect on Sedation-Related Symptoms | Citation |
| Single Oral Dose | 200 mg | Slight increase in sedation-related symptoms | wikipedia.orgwikidata.orgnih.gov |
| Single Oral Dose | 50, 100 mg | No notable increase in sedation-related symptoms | wikipedia.orgwikidata.orgnih.gov |
| Multiple Oral Dose | 50 mg twice daily for 14 days | No notable increase in sedation-related symptoms | wikipedia.orgwikidata.orgnih.gov |
Psychomotor Performance Impairment
The impact of this compound on psychomotor performance tasks was also assessed in clinical research. Similar to the observations regarding sedation, the highest single oral dose of this compound (200 mg) was associated with a slight impairment in psychomotor performance tasks. This suggests a dose-dependent effect on psychomotor function at higher acute exposures. wikipedia.orgwikidata.orgnih.gov
Table 3: Psychomotor Performance Impairment with this compound Oral Administration
| Administration Type | Dose | Effect on Psychomotor Performance | Citation |
| Single Oral Dose | 200 mg | Slight impairment in psychomotor performance tasks | wikipedia.orgwikidata.orgnih.gov |
| Single Oral Dose | 50, 100 mg | No significant impairment in psychomotor performance tasks | wikipedia.orgwikidata.orgnih.gov |
| Multiple Oral Dose | 50 mg twice daily for 14 days | No significant impairment in psychomotor performance tasks | wikipedia.orgwikidata.orgnih.gov |
Interactions with Other Pharmacological Agents
Synergistic and Antagonistic Effects with Other Neurotransmitters and Receptor Modulators
Dotarizine's primary mechanisms of action, calcium channel blockade and 5-HT2A receptor antagonism, create a potential for complex interactions with other neuroactive compounds.
Research has shown that this compound exhibits similar vasodilator and Ca2+ channel blocking effects on the cerebrovascular system when compared to Flunarizine (B1672889), another piperazine (B1678402) derivative and calcium channel blocker. drugbank.comnih.gov In preclinical studies on anesthetized cats, both this compound and Flunarizine were found to abolish the cerebral vasoconstrictor effects induced by hyperventilation, suggesting a potential for synergistic effects when co-administered with other calcium channel blockers that share this vasodilatory mechanism. nih.gov The similar mechanism of action implies that their combined use could lead to an additive or synergistic enhancement of vasodilation.
As a 5-HT2A receptor antagonist, this compound's interactions with other serotonergic agents are of particular interest. While direct studies on the interaction of this compound with specific 5-HT2A receptor agonists or other antagonists are limited, the broader class of 5-HT2A antagonists has been studied extensively. For instance, antagonists like ketanserin (B1673593) have been shown to block the effects of 5-HT receptor activation. nih.gov This suggests that this compound would likely exhibit antagonistic effects when administered with 5-HT2A receptor agonists. Conversely, when combined with other 5-HT2A antagonists, a synergistic or additive effect in blocking this receptor's activity could be anticipated.
Furthermore, the antagonism of 5-HT2A receptors has been shown to modulate the effects of other neurotransmitter systems, such as the dopaminergic system. For example, 5-HT2A receptor antagonism can alleviate some of the motor side-effects induced by D2 receptor antagonists like haloperidol. nih.gov This points to a potential for synergistic therapeutic effects or antagonistic side-effect profiles when this compound is combined with drugs acting on the dopamine (B1211576) system.
Drug-Drug Interaction Research
Research into the drug-drug interactions of this compound has primarily focused on its metabolism and its potential to alter the effects of other drugs, or be altered by them.
The metabolism of this compound can be influenced by other drugs. For instance, its metabolism can be decreased when combined with ciprofloxacin (B1669076) or clarithromycin, both of which are known inhibitors of cytochrome P450 enzymes. drugbank.com This inhibition can lead to increased plasma concentrations of this compound. Conversely, drugs that induce cytochrome P450 enzymes, such as dexamethasone, can increase the metabolism of this compound, potentially reducing its therapeutic efficacy. nih.gov
A significant number of potential pharmacodynamic interactions have been identified. Due to its activity as a central nervous system (CNS) depressant, this compound can have additive effects when combined with other CNS depressants. This can lead to an increased risk of sedation and other CNS-related side effects. Examples of such interacting drugs include:
Benzodiazepines (e.g., diazepam, clonazepam) drugbank.com
Opioids (e.g., diamorphine) drugbank.com
Other antihistamines with sedative properties (e.g., chlorpheniramine, clemastine) drugbank.com
Antipsychotics (e.g., chlorpromazine) drugbank.com
Tricyclic antidepressants (e.g., clomipramine) drugbank.com
The table below summarizes some of the potential drug-drug interactions of this compound based on its pharmacological profile.
| Interacting Drug/Class | Potential Effect of Interaction |
| Pharmacokinetic Interactions | |
| Ciprofloxacin | Decreased metabolism of this compound drugbank.com |
| Clarithromycin | Decreased metabolism of this compound drugbank.com |
| Dexamethasone | Increased metabolism of this compound nih.gov |
| Apalutamide | Decreased serum concentration of this compound nih.gov |
| Pharmacodynamic Interactions | |
| CNS Depressants (e.g., Benzodiazepines, Opioids) | Increased risk of CNS depression drugbank.com |
| Other 5-HT2A Antagonists | Potential for additive or synergistic effects |
| Other Calcium Channel Blockers (e.g., Flunarizine) | Potential for additive or synergistic vasodilator effects nih.gov |
| Citalopram | Increased risk of adverse effects drugbank.com |
| Desvenlafaxine | Increased risk of adverse effects nih.gov |
| Agents increasing risk of hyperkalemia (e.g., Diclofenac) | Increased risk of hyperkalemia drugbank.com |
It is important to note that while many of these interactions are predicted based on the known pharmacology of this compound and the interacting agents, detailed clinical studies for each specific combination are often lacking. researchgate.netyoutube.com
Future Directions and Research Gaps
Further Investigation into Specific Receptor Subtype Interactions
A detailed exploration of Dotarizine's interactions with specific receptor subtypes is crucial for optimizing its therapeutic utility. This compound is known to block P/Q-type Ca2+ channels and exocytosis in a voltage-dependent manner in chromaffin cells. nih.gov Its inhibitory effects on 5-HT2A and 5-HT2C receptors are well-documented. citeab.com While its antagonism at 5-HT1A receptors is less pronounced, further investigation into the precise binding affinities and functional consequences of these interactions across a broader range of physiological and pathophysiological contexts is warranted. nih.gov Understanding how this compound differentially modulates these receptor subtypes could reveal opportunities for more targeted therapeutic applications. For instance, the speculation that this compound might act as an antagonist at 5-HT heteroceptors, thereby increasing acetylcholine (B1216132) release, highlights a potential area for in-depth study. fishersci.ca
Exploring Novel Therapeutic Applications Beyond Migraine and Epilepsy
This compound's established efficacy in migraine prophylaxis and its observed effects on electroconvulsive shock-induced seizures provide a foundation for exploring its utility in other neurological and non-neurological conditions. nih.govciteab.com The documented anxiolytic properties of this compound suggest potential applications in anxiety disorders. nih.gov Its ability to block amnesia in animal models following electroconvulsive shock points towards possible neuroprotective or cognitive-enhancing effects that could be investigated in conditions beyond its current scope. nih.gov Given its dual mechanism as a calcium channel blocker and a serotonin (B10506) receptor antagonist, this compound could be explored for conditions characterized by calcium dysregulation or serotonergic imbalances, such as certain cardiovascular disorders due to its vasodilator effects, or other central nervous system disorders where these pathways play a significant role. nih.govfishersci.ca
Research into Mechanisms Underlying Reversible ER Ca²⁺ Depletion
A notable pharmacodynamic aspect of this compound is its capacity to induce a gradual and reversible depletion of endoplasmic reticulum (ER) Ca²⁺ in chromaffin cells. wikipedia.org This effect is mechanistically similar to that observed with known Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) inhibitors like thapsigargin (B1683126) and cyclopiazonic acid (CPA), with kinetics suggesting SERCA blockade as the underlying mechanism rather than direct Ca²⁺ release from the ER. wikipedia.org Unlike thapsigargin and CPA, this compound uniquely and reversibly blocks Ca²⁺ entry through voltage-dependent Ca²⁺ channels. wikipedia.org This reversible ER Ca²⁺ depletion positions this compound as a valuable tool for studying the dynamics of ER Ca²⁺ stores. wikipedia.org Future research should concentrate on definitively confirming SERCA inhibition as the primary mechanism and elucidating the precise molecular interactions involved, potentially through structural studies or advanced biochemical assays.
Table 1: Comparison of ER Ca²⁺ Depletion Agents
| Agent | Mechanism of ER Ca²⁺ Depletion | Reversibility of ER Ca²⁺ Depletion | Additional Actions |
| This compound | SERCA inhibition (compatible kinetics) wikipedia.org | Reversible wikipedia.org | Reversible blockade of voltage-dependent Ca²⁺ entry wikipedia.org |
| Thapsigargin | SERCA inhibition wikipedia.org | Irreversible wikipedia.org | None mentioned in context wikipedia.org |
| Cyclopiazonic Acid (CPA) | SERCA inhibition wikipedia.org | Reversible wikipedia.org | None mentioned in context wikipedia.org |
Translational Research and Clinical Relevance of Preclinical Findings
Translational research is critical for bridging the gap between fundamental laboratory discoveries and their application in clinical practice, aiming to convert preclinical findings into tangible patient benefits. guidetopharmacology.orgfishersci.ca this compound has undergone clinical pharmacokinetic and tolerability studies in healthy human subjects, demonstrating good tolerability following both single and multiple oral administrations. fishersci.caciteab.com These studies revealed that this compound is rapidly and extensively metabolized into an active compound, FI-6020. fishersci.caciteab.com The pharmacokinetics of this compound and its primary metabolite exhibited linearity at single doses, with steady-state concentrations achieved after seven days of twice-daily dosing, and a terminal elimination half-life ranging from 7 to 12 hours. fishersci.caciteab.com Future translational research should focus on how the specific preclinical mechanisms identified, such as ER Ca²⁺ depletion and precise receptor interactions, contribute to its observed prophylactic effects in migraine and other potential therapeutic areas in human patients. This involves designing clinical studies that specifically measure the impact of these mechanisms on disease markers and patient outcomes.
Re-evaluation of Discontinued (B1498344) Development in light of new research paradigms
This compound's development progressed to a maximum of Phase II clinical trials before its discontinuation. fishersci.ca In light of evolving research paradigms, a re-evaluation of this compound's potential is warranted. New research paradigms often involve integrating diverse methodologies, leveraging advanced data analytics, and adopting interdisciplinary approaches. nih.govmycocentral.eufishersci.nofishersci.finih.gov For this compound, this could entail:
Biomarker Identification : Utilizing modern omics technologies to discover and validate biomarkers that correlate with this compound's pharmacodynamic effects, which could facilitate patient selection and monitor treatment response in future clinical investigations.
Real-World Data Analysis : If any real-world data or anecdotal evidence exists from its previous limited use, employing advanced analytical techniques to extract insights into its effectiveness and safety in broader populations.
Precision Medicine : Investigating genetic or other patient-specific factors that could influence this compound's metabolism or efficacy, paving the way for a more personalized therapeutic approach.
Drug Repurposing : Re-evaluating this compound for novel indications, particularly those where its unique multimodal action profile might offer advantages over existing therapies or address unmet medical needs. This could involve exploring its application in rare diseases or conditions with complex underlying pathologies.
Q & A
Basic Research Questions
Q. What experimental methodologies are optimal for assessing Dotarizine’s calcium channel antagonism in cellular models?
- Methodological Answer : Use chromaffin cells depolarized with high K⁺ (e.g., 70 mM K⁺ for 60 seconds) to evoke Ca²⁺ influx. Preincubate cells with this compound (10 min) and measure ⁴⁵Ca²⁺ uptake or whole-cell Ba²⁺/Ca²⁺ currents via voltage-clamp techniques. Compare IC₅₀ values (e.g., 4.8 μM for this compound vs. 6.7 μM for flunarizine) to evaluate potency differences .
- Key Considerations : Ensure consistent preincubation times and depolarization protocols. Validate results with non-linear regression analysis (e.g., ISI software) and statistical tests (Student’s t-test, p ≤ 0.05) .
Q. How should researchers design experiments to evaluate this compound’s impact on apoptosis in neuronal cells?
- Methodological Answer : Use serum-deprived neuroblastoma cells to amplify apoptotic effects. Incubate cells with this compound (30–50 μM) for 24 hours and quantify apoptosis via fluo-4 Ca²⁺ imaging or caspase assays. Include albumin (29–49 mg/mL) in control experiments to assess its protective role against this compound-induced apoptosis .
- Key Considerations : Monitor cytosolic Ca²⁺ concentration ([Ca²⁺]c) changes over time to correlate Ca²⁺ dysregulation with apoptotic thresholds. Use serum-free conditions to isolate drug effects from serum-derived growth factors .
Advanced Research Questions
Q. How can contradictory findings about this compound’s potency in Ca²⁺ channel inhibition be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., between this compound and flunarizine) may arise from differences in voltage protocols, cell types, or Ca²⁺ buffer systems. Replicate experiments using identical conditions (e.g., 50 ms depolarizing pulses to 0 mV in bovine chromaffin cells) and validate with concentration-response curves. Use non-linear regression to calculate IC₅₀ and compare confidence intervals .
- Data Contradiction Analysis : If potency varies across studies, conduct meta-analyses to identify confounding variables (e.g., DMSO concentrations, temperature, or cell passage number) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
